![molecular formula C6H10N2O B13566171 3-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13566171.png)
3-Azabicyclo[3.1.0]hexane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azabicyclo[3.1.0]hexane-3-carboxamide is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexane-3-carboxamide can be achieved through several methods:
Cyclopropanation Reactions: One common method involves the cyclopropanation of internal alkenes with N-tosylhydrazones using palladium catalysts.
Photochemical Decomposition: Another approach is the photochemical decomposition of CHF2-substituted pyrazolines, which offers mild conditions and excellent functional group tolerance.
Cyclization Reactions: Cyclization of 1,n-enynes and related reactions, as well as intramolecular and intermolecular cyclopropanations, are also effective methods for synthesizing this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable processes such as the [3 + 2] cycloaddition process, which is popular for constructing the cyclopropane ring of 3-azabicyclo[3.1.0]hexanes .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.0]hexane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-Azabicyclo[3.1.0]hexane-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.1.0]hexane-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to various biological effects . The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring with one nitrogen atom, commonly used in pharmaceuticals.
Pyrrolidine: A five-membered ring with one nitrogen atom, also widely used in drug design.
Azabicyclo[2.2.1]heptane: Another bicyclic compound with a nitrogen atom, used in various chemical applications.
Uniqueness
3-Azabicyclo[3.1.0]hexane-3-carboxamide is unique due to its bicyclic structure, which provides conformational rigidity and distinct chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
3-azabicyclo[3.1.0]hexane-3-carboxamide |
InChI |
InChI=1S/C6H10N2O/c7-6(9)8-2-4-1-5(4)3-8/h4-5H,1-3H2,(H2,7,9) |
InChI Key |
BWGTVJAAQPUPAL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CN(C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B13566088.png)
![Methyl 2-methyl-5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13566099.png)
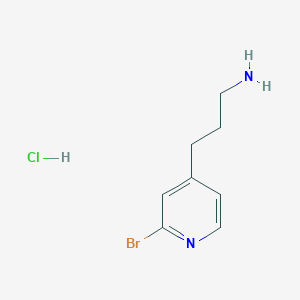
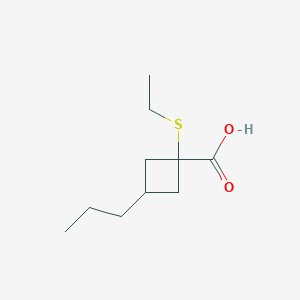

![[4-(2-Aminoethyl)-2-fluorophenyl]methanol](/img/structure/B13566130.png)
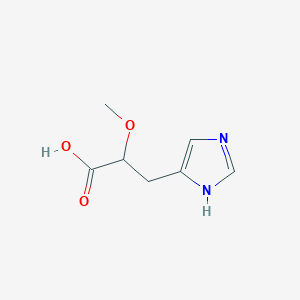
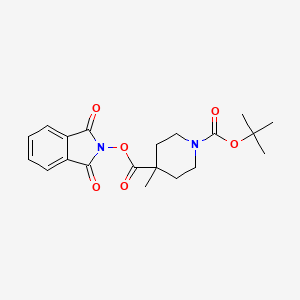
![2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylicacid](/img/structure/B13566147.png)

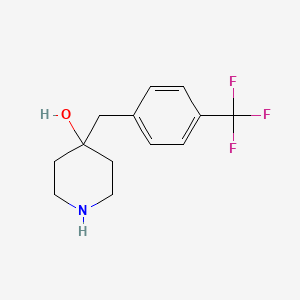
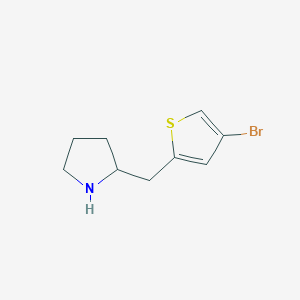
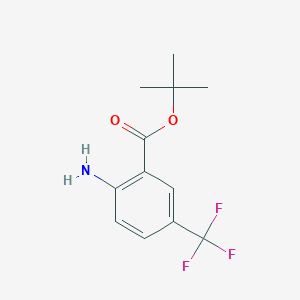
![2-Bromo-7-oxaspiro[3.5]nonane](/img/structure/B13566186.png)
